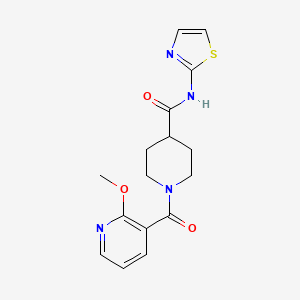

Ethyl 4-oxo-4-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)amino)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of thiophene . Thiophene derivatives have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

Synthesis Analysis

The synthesis of thiophene derivatives involves the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are quite diverse. For instance, enaminones can undergo reactions with different nucleophiles and electrophiles . The reactivity of enaminones is due to their ability to consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Aplicaciones Científicas De Investigación

Synthesis and Material Science Applications

Antimicrobial Activity of Synthesized Derivatives

One study explores the synthesis of thiazoles and their fused derivatives, which demonstrate significant antimicrobial activity against a variety of bacterial and fungal isolates. This suggests the compound's potential as a precursor in developing new antimicrobial agents (Wardkhan et al., 2008).

Electroactive Polymer Synthesis

Another application involves the synthesis of electroactive phenol-based polymers, indicating its utility in the creation of materials with specific electrical properties, potentially useful in electronics and sensor applications (Kaya & Aydın, 2012).

Pharmaceutical and Biochemical Research

Urease Inhibition

In the pharmaceutical field, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides synthesized from related compounds have shown potent urease inhibitory activity. This highlights its role in the development of treatments for diseases related to urease activity, such as ulcers and urinary tract infections (Nazir et al., 2018).

Corrosion Inhibition

Additionally, a study on the corrosion inhibition of mild steel in acidic solutions by a synthesized thiophene Schiff base derivative emphasizes the compound's significance in industrial applications, protecting materials from corrosion (Daoud et al., 2014).

Antibiofilm and Sortase A Inhibition

Research into sortase A transpeptidase inhibitors, vital for tackling Gram-positive pathogens, identified derivatives of the compound as effective agents. This could be key in developing new antimicrobial strategies that target bacterial adhesion and biofilm formation, crucial in combating antibiotic resistance (Maggio et al., 2016).

Direcciones Futuras

The future directions for research on thiophene derivatives could involve exploring their potential pharmacological applications. Thiophene moiety and their derivatives are known to have a variety of therapeutic applications, including as diabetes mellitus, antihypertensive, antimicrobial, analgesic and anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents .

Propiedades

IUPAC Name |

ethyl 4-oxo-4-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]anilino]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-2-25-19(24)10-9-17(22)21-15-7-5-14(6-8-15)12-18(23)20-13-16-4-3-11-26-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDWYXVDKPURCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2968697.png)

![3-methyl-6-{4-[3-(pyrimidin-2-yloxy)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2968703.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B2968705.png)

![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2968711.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2968712.png)

![1-[(oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2968713.png)

![N-(2-fluoro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2968714.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2968716.png)

![2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2968718.png)